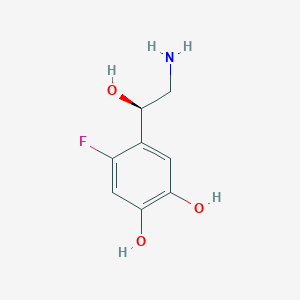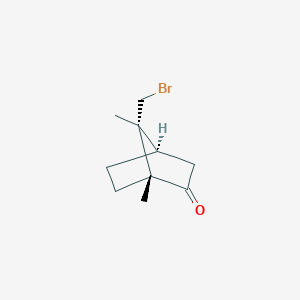
DTPP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTPP is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DTPP typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phosphonium salts, amines, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
DTPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
DTPP has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of DTPP involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through its phosphonium groups, which can form strong bonds with negatively charged sites on the target molecules. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine Oxides: Compounds with similar phosphonium groups but different functional groups.
Phosphonium Salts: Compounds with similar cationic phosphonium centers.
Organophosphorus Compounds: A broad category of compounds containing phosphorus atoms bonded to organic groups.
Uniqueness
DTPP is unique due to its specific arrangement of phosphonium groups and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
37107-08-7 |
|---|---|
Formule moléculaire |
C9H23N3O15P5+5 |
Poids moléculaire |
568.16 g/mol |
Nom IUPAC |
[bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H18N3O15P5/c13-28(14)23-5-10(1-3-11(6-24-29(15)16)7-25-30(17)18)2-4-12(8-26-31(19)20)9-27-32(21)22/h1-9H2/p+5 |
Clé InChI |
PBHXLXJLHCENHW-UHFFFAOYSA-S |
SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
SMILES canonique |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
Synonymes |
diethylenetriaminopentamethylphosphonic acid DTPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)


![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate](/img/structure/B1239874.png)
![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)


azanide](/img/structure/B1239882.png)
